molecular formula C17H21N3O2S B2912320 Cyclopentyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1105200-20-1

Cyclopentyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2912320
CAS No.: 1105200-20-1
M. Wt: 331.43
InChI Key: NAZDGLVJOYSNJO-UHFFFAOYSA-N
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Description

Cyclopentyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a piperidine core substituted with a 1,3,4-oxadiazole ring linked to a thiophene moiety, capped by a cyclopentyl methanone group.

Properties

IUPAC Name

cyclopentyl-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-17(12-5-1-2-6-12)20-9-3-7-13(11-20)15-18-19-16(22-15)14-8-4-10-23-14/h4,8,10,12-13H,1-3,5-7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZDGLVJOYSNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates. The thiophene ring can be synthesized through the Paal-Knorr synthesis, while the oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids. The final step involves coupling these intermediates with a piperidine derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopentyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, which in turn can affect various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the 1,3,4-Oxadiazole Ring

The thiophene-2-yl substituent on the oxadiazole ring distinguishes this compound from analogs like 2-Cyclopentyl-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone (), which features a phenyl group. Key differences include:

  • Lipophilicity : Thiophene (logP ~2.0) is slightly less lipophilic than phenyl (logP ~2.1), which may influence solubility and bioavailability .
Compound Oxadiazole Substituent Molecular Formula Molar Mass (g/mol)
Target Compound Thiophen-2-yl C₂₀H₂₃N₃O₂S* 369.48*
Compound Phenyl C₂₁H₂₇N₃O₂ 353.46

*Inferred from structural analysis.

Piperidine and Cyclopentyl Modifications

  • Cyclopentyl vs. Azetidine/Other Rings: The cyclopentyl methanone group in the target compound contrasts with the spiro-azetidine in AZD1979 (). AZD1979’s spiro-ring system improves metabolic stability and solubility, whereas the cyclopentyl group in the target compound may prioritize synthetic accessibility over pharmacokinetic optimization .
  • Piperidine Positioning: Both the target compound and AZD1979 utilize piperidine as a conformational modulator.

Biological Activity

Cyclopentyl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H25N3O2S2C_{22}H_{25}N_{3}O_{2}S^{2} with a molecular weight of 427.6 g/mol. The compound features a cyclopentyl group attached to a piperidine ring, which is further substituted with a thiophene and an oxadiazole moiety.

PropertyValue
Molecular FormulaC22H25N3O2S2
Molecular Weight427.6 g/mol
CAS Number1787879-97-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various cellular processes by binding to enzymes or receptors. The exact pathways influenced by this compound remain under investigation but may include:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety may play a role in inhibiting specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound may affect receptor activity that is crucial for various physiological responses.

Antitumor Activity

Research has indicated that compounds containing oxadiazole and thiophene rings exhibit significant antitumor properties. In vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines. For instance, studies using MTT assays demonstrated cytotoxic effects against various human cancer cell lines, suggesting potential for development as an anticancer agent .

Antimicrobial Properties

The presence of the thiophene ring enhances the antimicrobial activity of the compound. In vitro tests have shown efficacy against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Study on Antitumor Effects

A notable study investigated the cytotoxic effects of compounds similar to this compound on human pancreatic cancer cells (Patu8988). The results indicated a significant reduction in cell viability at concentrations above 100 nM, with mechanisms involving apoptosis induction through caspase activation .

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of related compounds against drug-resistant strains of bacteria. The results showed that these compounds could significantly inhibit bacterial growth at low concentrations, highlighting their potential as new antimicrobial agents .

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